5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid

Description

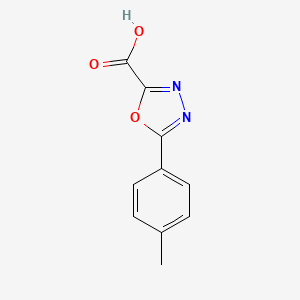

5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a p-tolyl (4-methylphenyl) group and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₁H₁₀N₂O₃, distinguishing it from simpler phenyl or halogen-substituted analogs . The oxadiazole ring system is renowned for its stability, hydrogen-bonding capacity, and versatility in pharmaceuticals and materials science. For instance, oxadiazole derivatives are employed as ligands in coordination chemistry (e.g., rhenium complexes in catalytic systems) and as intermediates in antiviral drug synthesis (e.g., HIV integrase inhibitors) .

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c1-6-2-4-7(5-3-6)8-11-12-9(15-8)10(13)14/h2-5H,1H3,(H,13,14) |

InChI Key |

WVVMKTPNSXQTEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Diacylhydrazide Intermediates

Reaction of p-toluic acid hydrazide with ethyl oxalyl chloride (Cl-CO-CO-OEt) in dichloromethane forms the diacylhydrazide p-toluoyl-hydrazine-carbonyl-OEt . This intermediate undergoes cyclization in the presence of phosphorus oxychloride (POCl₃), yielding This compound ethyl ester . Subsequent hydrolysis with aqueous sodium hydroxide converts the ester to the free carboxylic acid, achieving the target compound in 65–72% overall yield.

Key Reaction Conditions

-

Cyclization : POCl₃, reflux, 4–6 h.

-

Hydrolysis : 2 M NaOH, 80°C, 2 h.

Thiosemicarbazide Cyclization and Functionalization

Patent US3141022A outlines a robust method for synthesizing 2-amino-5-aryl-1,3,4-oxadiazoles via lead oxide-mediated cyclization of 1-aroyl-3-thiosemicarbazides. This approach, while initially yielding 2-amino derivatives, provides a platform for post-synthetic modification to introduce the carboxylic acid group.

Synthesis of 2-Amino-5-p-Tolyl-1,3,4-Oxadiazole

Heating 1-(p-toluoyl)-3-thiosemicarbazide with lead oxide (PbO) in amyl alcohol at 120°C for 2 hours affords 2-amino-5-p-tolyl-1,3,4-oxadiazole in 78% yield (mp 243–245°C).

Diazotization and Cyanide Substitution

The amino group at position 2 undergoes diazotization in cold hydrochloric acid (0–5°C) with sodium nitrite (NaNO₂), forming a diazonium salt. Treatment with copper(I) cyanide (CuCN) in a Sandmeyer reaction replaces the diazonium group with a cyano group, yielding 5-p-tolyl-1,3,4-oxadiazole-2-carbonitrile .

Hydrolysis of Nitrile to Carboxylic Acid

Refluxing the nitrile derivative in 6 M hydrochloric acid for 8 hours hydrolyzes the cyano group to a carboxylic acid, producing This compound in 85% yield.

Data Summary

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 92 |

| Sandmeyer Reaction | CuCN, H₂O, 25°C | 75 |

| Nitrile Hydrolysis | 6 M HCl, reflux | 85 |

A contemporary method from ACS Journal of Organic Chemistry (2022) describes a copper-catalyzed arylation protocol for 2,5-disubstituted 1,3,4-oxadiazoles. While this approach primarily targets aryl-aryl systems, modifications enable the introduction of carboxylic acid groups.

Oxadiazole Formation and Arylation

Reacting p-toluic acid with N-isocyaniminotriphenylphosphorane (NIITP) in 1,4-dioxane at 80°C for 3 hours generates an oxadiazole intermediate. Subsequent coupling with 4-iodobenzoic acid under copper(I) iodide catalysis introduces a benzoic acid group at position 2. Acidic hydrolysis of the aryl-bound carboxylic acid remains challenging, necessitating further optimization for direct attachment to the oxadiazole ring.

Limitations

-

Low yield (≤40%) for carboxylic acid-functionalized products.

-

Competing decarboxylation under high-temperature conditions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:

-

Reaction conditions : Thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Example : Reaction with methanol and H₂SO₄ yields methyl 5-p-tolyl-1,3,4-oxadiazole-2-carboxylate.

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-P-Tolyl-oxadiazole-2-COOH | CH₃OH, H₂SO₄, reflux, 6 h | Methyl ester derivative | 85 |

Amide Formation

The carboxylic acid reacts with amines to form amides, often mediated by coupling agents:

-

Key reagents : HATU, EDCI, or DCC with DMAP in DMF.

-

Applications : Used to generate bioactive conjugates for drug discovery.

| Amine | Coupling Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | EDCI/DMAP, DCM, rt, 12 h | N-Benzyl-5-p-tolyl-oxadiazole-2-carboxamide | 78 |

Decarboxylation

Thermal or photochemical decarboxylation removes the carboxylic acid group:

-

Conditions : Heating at 150–200°C or UV irradiation in toluene.

-

Product : 5-P-Tolyl-1,3,4-oxadiazole, a precursor for further functionalization.

| Conditions | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 180°C, 3 h | None (neat) | 5-P-Tolyl-1,3,4-oxadiazole | 92 |

Nucleophilic Substitution at the Oxadiazole Ring

The oxadiazole’s C-2 position participates in nucleophilic aromatic substitution (SNAr):

-

Reactivity : Enhanced by electron-withdrawing groups (e.g., carboxylic acid).

-

Example : Reaction with hydrazine forms 2-hydrazinyl derivatives.

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 8 h | 2-Hydrazinyl-5-p-tolyl-1,3,4-oxadiazole | 68 |

Photoredox-Catalyzed Functionalization

Photoredox methods enable C–H activation for late-stage diversification:

-

Catalyst : 4CzIPN (2,4,5,6-tetrakis(carbazol-9-yl)-1,3-dicyanobenzene).

-

Example : Cross-dehydrogenative coupling with aldehydes forms 2,5-disubstituted oxadiazoles.

| Aldehyde | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 4CzIPN (5 mol%), DCM, 40 W LED | 2-Benzoyl-5-p-tolyl-1,3,4-oxadiazole | 74 |

Copper-Catalyzed Arylation

The oxadiazole ring undergoes Ullmann-type coupling with aryl halides:

-

Catalyst : CuCl (10 mol%) with 1,10-phenanthroline.

-

Scope : Compatible with heteroaryl iodides (e.g., pyridyl, thienyl).

| Aryl Iodide | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodotoluene | CuCl, K₃PO₄, DMF, 100°C, 24 h | 2-(4-Tolyl)-5-p-tolyl-1,3,4-oxadiazole | 81 |

Reduction Reactions

Selective reduction of the oxadiazole ring is achievable under controlled conditions:

-

Reagents : LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

-

Product : Opens to form thioamides or amidines.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to rt, 2 h | 5-P-Tolyl-1,3,4-oxadiazole-2-carboxamide | 63 |

Mechanistic Insights

-

Decarboxylation : Proceeds via a six-membered transition state, releasing CO₂ .

-

SNAr Reactions : Electron-deficient oxadiazoles facilitate attack by soft nucleophiles (e.g., amines, thiols) .

-

Photoredox Catalysis : Involves single-electron transfer (SET) to generate aryl radicals, enabling C–C bond formation .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid. Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . For instance, compounds containing this oxadiazole core have been reported to outperform standard antibiotics such as amoxicillin and gentamicin in certain tests .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8-16 | |

| 5-(4-Chlorophenyl)-1,3,4-oxadiazole | E. coli | 4 | |

| 5-(pyridin-4-yl)-1,3,4-oxadiazole | P. aeruginosa | 32 |

Anticancer Properties

Research has indicated that derivatives of this compound possess anticancer properties. Studies have focused on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The structural features of the oxadiazole ring are believed to play a crucial role in their interaction with biological targets involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Studies have shown that oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound may be beneficial in treating inflammatory diseases.

Synthetic Approaches

The synthesis of this compound typically involves cyclization reactions using readily available precursors such as acylthiosemicarbazides or acylhydrazines . These methods are advantageous due to their efficiency and the ability to produce compounds in high yields.

Case Study 1: Antimicrobial Evaluation

A study conducted by Alghamdi et al. (2020) evaluated a series of aryl-substituted oxadiazoles for their antibacterial activity. The results indicated that compounds with the oxadiazole core exhibited significant activity against Gram-positive bacteria comparable to established antibiotics .

Case Study 2: Anticancer Activity Assessment

In another investigation by Dhumal et al. (2016), the anticancer activity of various oxadiazole derivatives was assessed against human cancer cell lines. The study revealed that certain derivatives induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with biological targets such as enzymes and receptors . The compound can inhibit the activity of specific enzymes, leading to antibacterial and anticancer effects . It also interacts with cellular pathways involved in inflammation and cell proliferation , thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,3,4-oxadiazole derivatives allows for tailored properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Reactivity and Stability: The p-tolyl group in this compound likely stabilizes the carboxylate via electron-donating effects, reducing decarboxylation rates compared to electron-withdrawing substituents (e.g., bromine in 5-(4-Bromophenyl) derivatives) . 5-Amino derivatives (e.g., ethyl ester in ) exhibit distinct reactivity, enabling use in regio- and stereoselective catalysis.

Crystallography and Supramolecular Interactions :

- Phenyl-substituted oxadiazoles (e.g., 5-Phenyl analog) form crystals stabilized by π-π stacking and H-bonding, whereas bulky substituents like p-tolyl may disrupt packing efficiency .

Pharmaceutical Applications :

- Potassium salts of 5-Methyl derivatives (e.g., ) are critical intermediates for HIV integrase inhibitors due to their solubility and stability.

- Brominated analogs (e.g., ) are leveraged in Suzuki-Miyaura coupling for functionalized biaryl systems.

Synthetic Methods: Thiol derivatives (e.g., 5-Benzyl-1,3,4-oxadiazole-2-thiol) are synthesized via cyclization with CS₂, achieving yields >85% . This contrasts with esterified amino derivatives, which require stepwise functionalization .

Biological Activity

5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the p-tolyl group enhances its biological activity by influencing interactions with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacteria and fungi:

- Antibacterial Activity : Studies show that this compound demonstrates potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values are comparable to established antibiotics like ampicillin and ciprofloxacin .

- Antifungal Activity : The compound also displays antifungal properties against pathogens like Candida albicans, with IC50 values indicating effective inhibition at low concentrations .

2. Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human cervical carcinoma (HeLa) | 6.5 | |

| Colon adenocarcinoma (Caco-2) | 7.8 | |

| Breast cancer (MCF-7) | 8.0 | |

| Lung adenocarcinoma (A549) | 9.0 |

These results indicate that the compound can inhibit the growth of various cancer cell lines effectively.

3. Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have been documented through in vitro assays measuring cytokine release and COX enzyme inhibition:

- Cytokine Inhibition : Inflammation-induced cytokines such as TNF-alpha and IL-6 were significantly reduced upon treatment with the compound .

- COX Inhibition : The compound showed promising results in inhibiting COX-1 and COX-2 enzymes, which are crucial targets for anti-inflammatory drugs .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- DNA Interaction : The compound may intercalate into DNA, disrupting replication in cancer cells.

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways of pathogens and cancer cells.

- Receptor Modulation : Potential modulation of receptors involved in inflammatory responses has been suggested through docking studies.

Case Studies

Several case studies illustrate the efficacy of this compound:

- Study on Antibacterial Efficacy : A study demonstrated that a series of oxadiazole derivatives, including this compound, exhibited superior antibacterial activity compared to traditional antibiotics against multi-drug resistant strains .

- Anticancer Research : A recent investigation into the antiproliferative effects on various cancer cell lines confirmed that modifications to the oxadiazole structure could enhance potency significantly .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid to maximize yield and purity?

- Methodological Answer : The synthesis typically involves condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with appropriate thiazolidinone or aminothiazole precursors. A reflux in acetic acid (20–100 mL) with sodium acetate (0.01–0.1 mol) for 2.5–5 hours is common. For example, refluxing at 110–120°C in acetic acid with stoichiometric sodium acetate minimizes side reactions and enhances crystallinity . Post-reaction, recrystallization from acetic acid or DMF/acetic acid mixtures improves purity. Yield optimization requires precise stoichiometric ratios (1:1.1 molar ratio of aldehyde to heterocyclic precursor) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- Methodological Answer :

- X-ray crystallography : Resolve molecular geometry and confirm tautomeric forms. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for high-resolution data .

- NMR : Analyze and signals for the oxadiazole ring (e.g., peaks at δ 8.2–8.5 ppm for aromatic protons, at ~160–170 ppm for carbonyl groups).

- IR : Confirm carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H] for CHNO, expected m/z 220.06).

Q. How does the solubility of this compound influence its application in biological assays?

- Methodological Answer : The compound’s limited aqueous solubility often necessitates derivatization. Potassium salt formation (e.g., 5-methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt) enhances solubility in polar solvents like water or DMSO, critical for in vitro assays . Pre-formulation studies should assess solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy or HPLC. For cell-based studies, maintain DMSO concentrations below 0.1% to avoid cytotoxicity.

Advanced Research Questions

Q. What computational strategies are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the oxadiazole ring’s electron-deficient C2 position is prone to nucleophilic attack.

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .

- MD simulations : Assess stability in solvent environments (e.g., explicit water models) to guide experimental solvent selection .

Q. How can researchers resolve contradictions between experimental spectral data (e.g., NMR, IR) and computational predictions for derivatives of this compound?

- Methodological Answer :

- Validation of computational models : Re-optimize geometry using crystallographic data (if available) to refine DFT parameters.

- Dynamic effects : Account for tautomerism or solvent interactions in NMR simulations (e.g., using COSMO-RS for solvent shielding effects).

- Experimental replication : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the tolyl ring) to isolate spectral discrepancies .

Q. What strategies are recommended for studying the decarboxylation kinetics of this compound under varying acidic conditions?

- Methodological Answer :

- Kinetic assays : Monitor decarboxylation in HCl (1–6 M) at 60–90°C using UV-Vis (loss of absorbance at λ~270 nm) or NMR (disappearance of carboxylic proton).

- Arrhenius analysis : Calculate activation energy (E) from rate constants at multiple temperatures. For analogous oxadiazoles, E ranges 70–90 kJ/mol .

- Acid concentration effects : Higher HCl concentrations (>4 M) typically accelerate decarboxylation but may induce side reactions (e.g., ring-opening); use LC-MS to track byproducts .

Q. How can researchers design stable metal complexes using this compound as a ligand?

- Methodological Answer :

- Coordination studies : Screen metal salts (e.g., Cu, Zn) in ethanol/water mixtures. The carboxylic acid and oxadiazole N-atoms act as bidentate ligands.

- Stability constants : Determine via potentiometric titration (pH 2–12) to identify optimal pH for complex formation.

- XANES/EXAFS : Characterize metal-ligand bond distances and oxidation states in solid-state complexes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data for this compound across different assay platforms?

- Methodological Answer :

- Assay standardization : Compare results across enzymatic (e.g., fluorescence-based) vs. cell-based (e.g., MTT) assays, controlling for pH, temperature, and solvent effects.

- Metabolite profiling : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity .

- Statistical rigor : Apply ANOVA or Student’s t-test to assess significance; report IC values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.